![molecular formula C11H21ClN2O4 B1520675 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 1269449-40-2](/img/structure/B1520675.png)
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Overview
Description
“1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1251903-93-1 . It has a molecular weight of 280.75 . The compound is a white to off-white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1
. This indicates that the compound contains a piperazine ring, which is substituted with a tert-butyl group and a methyl group. The piperazine ring is also attached to two carboxylate groups. Physical And Chemical Properties Analysis
This compound is a white to off-white solid at room temperature . It should be stored at room temperature .Scientific Research Applications
Chemical Synthesis
This compound is used in various chemical synthesis processes . It is a useful research chemical compound used in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines .
Preparation of Melanocortin-4 Receptor Agonists
It is used in the preparation of melanocortin-4 receptor agonists . These agonists are important in the study of various physiological functions, including the regulation of food intake, sexual behavior, and male erectile function.
Chromatography
The compound is used in chromatography, a laboratory technique for the separation of mixtures . It plays a crucial role in the analysis and purification of various substances.
Material Science
In the field of material science, this compound is used in the preparation of certain types of polymers . For example, it plays an important role in the preparation of alfa,beta-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization .
Buchwald-Hartwig Coupling Reactions
This compound is involved in Buchwald-Hartwig coupling reactions with aryl halides . This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Cancer Treatment Research
Compounds similar to 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride have been approved for the treatment of metastatic breast cancer, and are used to reduce myelosuppression induced by chemotherapy treatments in small cell lung cancer (SCLC) .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed . The associated hazard statements are H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGHYLTRXYTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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